molecular formula C21H17BrN2O2S B2543559 N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide CAS No. 922371-30-0

N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide

Cat. No.: B2543559
CAS No.: 922371-30-0
M. Wt: 441.34
InChI Key: UHVHBLDSTREXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide is a synthetic small molecule characterized by a benzothiazole core substituted with a bromine atom at position 6, an N-bound furan-2-ylmethyl group, and a 3-phenylpropanamide side chain.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c22-16-9-10-18-19(13-16)27-21(23-18)24(14-17-7-4-12-26-17)20(25)11-8-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVHBLDSTREXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with 2-bromobenzoic acid under acidic conditions.

    Bromination: The benzothiazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Furan-2-ylmethylamine Synthesis: Furan-2-ylmethylamine can be prepared by the reduction of furan-2-carboxaldehyde using a reducing agent such as sodium borohydride.

    Amide Bond Formation: The final step involves the coupling of 6-bromobenzo[d]thiazole-2-amine with furan-2-ylmethylamine and 3-phenylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The bromine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide depends on its interaction with biological targets. It may bind to specific enzymes or receptors, inhibiting or modulating their activity. The benzothiazole and furan rings are known to interact with various biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs can be categorized based on substitutions at the benzothiazole ring, N-linked groups, and side-chain modifications. Key comparisons include:

Substitutions on the Benzothiazole Ring
  • Trifluoromethyl Analogs : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (from ) replace bromine with a trifluoromethyl group. The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity compared to bromine, which may act as a leaving group in nucleophilic substitution reactions .
  • Chlorophenyl Derivatives : Pesticides such as N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide () feature chloro-substituted aromatic rings, which increase electrophilicity and resistance to oxidative degradation compared to bromine .
N-Linked Group Modifications
  • Dimethylamino Propyl Substituent: The hydrochloride salt N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide () replaces the furan-2-ylmethyl group with a dimethylamino propyl chain. This substitution introduces basicity, improving water solubility when protonated, whereas the furan group may enhance membrane permeability due to its neutral, lipophilic nature .
Side-Chain Variations
  • Phenylacetamide vs. Phenylpropanamide: Analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () have shorter side chains (acetamide vs.

Research Findings and Inferences

  • Electronic Effects : Bromine’s polarizability may facilitate interactions with aromatic residues in target proteins, whereas trifluoromethyl groups enhance hydrophobic binding .
  • Synthetic Utility: The dimethylamino propyl analog’s hydrochloride salt () highlights the importance of nitrogen-containing substituents for improving bioavailability in drug design .

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Furan-2-ylmethyl group : Contributes to the compound's chemical reactivity and potential interactions with biological targets.
  • 3-Phenylpropanamide scaffold : Enhances the compound's lipophilicity and may influence its pharmacokinetic properties.

The molecular formula of the compound is C18H18BrN3OC_{18}H_{18}BrN_{3}O with a molecular weight of approximately 414.3 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the benzo[d]thiazole core : This can be achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate brominated precursors.
  • Attachment of furan and phenyl groups : Alkylation reactions are employed to introduce the furan and phenyl moieties onto the benzo[d]thiazole core.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally related to this compound. Key findings include:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells .
  • Apoptosis Induction : At concentrations of 1, 2, and 4 μM, it promotes apoptosis and arrests the cell cycle, similar to other lead compounds in its class .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Molecular Targets : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
  • Inhibition of Inflammatory Mediators : Similar derivatives have been shown to decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α, suggesting a potential anti-inflammatory action .

Comparative Biological Activity

A comparison of various benzothiazole derivatives reveals that modifications to the benzothiazole nucleus can enhance anticancer activity. The following table summarizes some key findings from recent studies:

Compound NameActivity TypeCell Lines TestedIC50 (µM)Mechanism
B7AntitumorA431, A5491 - 4Apoptosis induction
Compound 4iAntitumorHOP-920.5Cell cycle arrest
N-(6-Br)Anti-inflammatoryVariousNot specifiedCytokine inhibition

Case Studies

  • Study on Antitumor Activity : A recent investigation into novel benzothiazole compounds demonstrated that modifications at specific positions significantly enhanced their anticancer properties compared to unmodified analogs .
  • Inflammatory Response Assessment : Another study evaluated the anti-inflammatory effects of similar compounds, noting a marked reduction in nitric oxide production in LPS-stimulated macrophages .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide, and how are intermediates validated?

  • Methodology : The compound can be synthesized via a multi-step protocol involving diazonium salts as starting materials. Key steps include:

  • Meerwein arylation of diazonium salts with acrolein to form 3-aryl-2-chloropropanals .
  • Conversion to 5-R-benzylthiazol-2-ylamines via established protocols, followed by acylation with 2,5-dimethyl-3-furoyl chloride .
  • Validation: Intermediates are confirmed using 1H^1H NMR (e.g., thiazole and furan proton signals at δ 7.2–8.1 ppm) and microanalytical purity checks via thin-layer chromatography (TLC) .

Q. How is the compound characterized structurally and functionally in academic research?

  • Techniques :

  • Spectroscopy : 1H^1H NMR in DMSO-d6d_6 for proton environment analysis; IR for functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Chromatography : TLC with Merck Silica Gel 60 F254_{254} for purity assessment .
  • Solubility Profiling : Poor solubility in non-polar solvents (hexane, chloroform) but high solubility in DMSO/DMF, critical for in vitro assays .

Q. What initial biological screening protocols are used for this compound?

  • Assays :

  • Haemolytic Activity : Tested on human red blood cells (RBCs) at varying concentrations. Example: 44.628 ± 0.369% RBC lysis at 100 µM .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield or bioactivity?

  • Strategies :

  • Catalyst Screening : Use Pd/C or Cu(I)-catalyzed coupling for bromobenzothiazole intermediates .
  • Solvent Optimization : Replace DMF with ionic liquids to improve reaction efficiency .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2_2) to the phenyl ring to modulate bioactivity .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity or stability?

  • Approach :

  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to model electron distribution, HOMO-LUMO gaps, and charge transfer in the bromobenzothiazole core .
  • Docking Studies : Predict binding affinity to targets like MAO enzymes or tubulin using AutoDock Vina .

Q. How can contradictions in biological activity data (e.g., high cytotoxicity vs. low solubility) be resolved?

  • Solutions :

  • Formulation Engineering : Use PEGylated liposomes or cyclodextrin complexes to improve solubility without compromising activity .
  • Dose-Response Refinement : Test lower concentrations (e.g., 1–50 µM) to identify therapeutic windows .
  • Metabolic Stability Assays : Liver microsome studies to assess degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.